molecular formula C10H14N2O B590458 (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol CAS No. 918625-36-2

(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol

Cat. No.: B590458
CAS No.: 918625-36-2
M. Wt: 178.235
InChI Key: SXTZBQHUXLAFQR-JTQLQIEISA-N
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Description

(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a pentene chain with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a pyridine derivative with a suitable pentene precursor under conditions that promote the formation of the desired product. For example, a pyridine-3-carbaldehyde can be reacted with a pent-2-en-1-amine in the presence of a reducing agent to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentene chain can be reduced to form a saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the double bond.

    Substitution: Halogenating agents such as thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of (5S)-5-(pyridin-3-yl)pent-2-en-1-one.

    Reduction: Formation of (5S)-5-Amino-5-(pyridin-3-yl)pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-Amino-5-(pyridin-2-yl)pent-2-en-1-ol: Similar structure but with the pyridine ring attached at a different position.

    (5S)-5-Amino-5-(pyridin-4-yl)pent-2-en-1-ol: Another isomer with the pyridine ring at the 4-position.

    (5S)-5-Amino-5-(pyridin-3-yl)pentan-1-ol: A reduced form of the target compound with a saturated pentane chain.

Uniqueness

(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol is unique due to its specific structural features, including the position of the pyridine ring and the presence of both amino and hydroxyl groups

Biological Activity

(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol is a compound of significant interest in medicinal chemistry due to its structural features, which include an amino group and a hydroxyl group on a pyridine-substituted pentene backbone. This compound has been studied for its potential biological activities, including interactions with various biomolecules and therapeutic applications.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.

Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The double bond in the pentene chain can be reduced to yield a saturated compound.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents:

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Agents: Hydrogen gas with a palladium catalyst.
  • Substitution Agents: Thionyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, potentially altering their activity. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, influencing various biological pathways.

Biological Activity

Research indicates that this compound has potential therapeutic properties. It has been investigated for its role as a precursor in pharmaceutical compounds and its interactions with key biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeExhibits cytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes
Microtubule BindingMay stabilize microtubules, similar to taxol

Case Studies

  • Antiproliferative Activity : A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The compound's mechanism involved interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Enzyme Interaction : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that the compound could effectively reduce enzyme activity, suggesting potential use as an anticancer agent.

Comparative Analysis

When compared to similar compounds, (5S)-5-Amino-5-(pyridin-3-yl)pentan-1-ol (a saturated derivative) exhibited reduced biological activity, indicating that the unsaturation in the pentene chain is crucial for maintaining its efficacy.

Table 2: Comparison with Related Compounds

CompoundBiological Activity LevelReference
(5S)-5-Amino-5-(pyridin-3-yl)pentan-1-olLow
(5S)-5-Amino-5-(pyridin-4-yl)pentan-1-olModerate
(5S)-5-Amino-5-(pyridin-3-yl)penteneHigh

Properties

IUPAC Name

(5S)-5-amino-5-pyridin-3-ylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(5-1-2-7-13)9-4-3-6-12-8-9/h1-4,6,8,10,13H,5,7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTZBQHUXLAFQR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC=CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CC=CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80845476
Record name (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918625-36-2
Record name (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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